

Application Note: Scalable Synthesis of -Chloro- -fluoroacetamides (CFA)

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Compound of Interest

Compound Name: *N-butyl-2-chloro-2-fluoroacetamide*

Cat. No.: B14113992

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Executive Summary

The

-chloro-

-fluoroacetamide (CFA) moiety has emerged as a high-value "warhead" in targeted covalent inhibitors (TCIs), particularly for cysteine proteases (e.g., SARS-CoV-2

) and kinases (e.g., EGFR).[1] Unlike highly reactive acrylamides, CFAs offer "tuned" electrophilicity, allowing for specific covalent modification of cysteine residues without excessive off-target toxicity.

This guide details the scalable process chemistry for synthesizing CFAs. While academic routes often utilize exotic fluorinating reagents, this protocol focuses on the displacement of ethyl chlorofluoroacetate, a method validated for multi-kilogram scale-up due to its atom economy, cost-effectiveness, and safety profile relative to handling fluorine gas or high-energy fluorinating agents.

Strategic Analysis of Synthetic Routes

When scaling CFAs, the choice of electrophile is the critical decision point. We evaluate three common methodologies:

Method	Reagents	Scalability Score	Pros	Cons
A. Direct Aminolysis	Ethyl chlorofluoroacetate + Amine	High	Atom economical, mild conditions, cheap starting material.	Slower kinetics with sterically hindered amines.
B. Acid Chloride Coupling	Chlorofluoroacetyl chloride + Amine	Medium	Rapid reaction, drives difficult substrates.	Reagent is corrosive, moisture sensitive, and prone to hydrolysis.
C. Electrophilic Fluorination	Chloroacetamide + Selectfluor	Low	Late-stage functionalization possible.	High cost of reagents; poor atom economy; difficult purification.

Recommendation: Method A is the industry standard for Process Mass Intensity (PMI) reduction. Method B is reserved for non-nucleophilic amines (e.g., electron-deficient anilines).

Process Safety & Toxicology (CRITICAL)

The "Trojan Horse" Hazard

-Chlorofluoroacetates are structurally similar to fluoroacetate (Compound 1080). Upon metabolic hydrolysis, they release fluoroacetic acid, which converts to fluorocitrate, a suicide inhibitor of aconitase in the Krebs cycle.

- Lethal Dose: Estimated

(oral, human) is

- Charge: To a jacketed reactor equipped with an overhead stirrer and internal temperature probe, charge the Target Amine and MeOH (relative to amine mass).
- Cooling: Cool the mixture to to mitigate exotherm upon addition.
- Addition: Add Ethyl chloroacetate dropwise over 30 minutes, maintaining internal temperature .
- Reaction: Warm to and stir.
 - Duration: Unhindered primary amines: 2–4 hours. Secondary/hindered amines: 12–24 hours.
- IPC (In-Process Control): Monitor by TLC (stain with) or HPLC. Target: remaining amine.
- Workup (Crystallization - Preferred):
 - If product precipitates: Cool to , age for 2 hours, filter, and wash with cold MeOH.
 - If product remains soluble: Concentrate solvent in vacuo to . Add Water () to induce precipitation. Filter solids.
- Workup (Extraction - Alternative):

- Dilute with Ethyl Acetate ()
). Wash with (to remove excess amine) followed by Brine. Dry over and concentrate.

Protocol B: Mixed Anhydride Method (For Low-Reactivity Amines)

When Method A fails due to steric bulk or low nucleophilicity, activation of the acid is required. We avoid the acid chloride if possible due to stability issues, preferring a T3P or Mixed Anhydride approach generated in situ.

Reagents:

- Chlorofluoroacetic acid () [Hydrolysis of ECFA may be required first]
- Target Amine ()
- Coupling Agent: T3P (Propylphosphonic anhydride) (, 50% in EtOAc)
- Base: DIPEA ()
- Solvent: Ethyl Acetate (EtOAc) or DCM.

Step-by-Step Procedure:

- Charge: Dissolve Chlorofluoroacetic acid, Target Amine, and DIPEA in EtOAc ().

- Cooling: Cool to .
- Activation: Add T3P solution dropwise. The reaction is exothermic.
- Reaction: Stir at RT for 2 hours. T3P is highly efficient for forming amides with electron-deficient anilines.
- Quench: Add water ().
- Wash: Separate layers. Wash organic layer with (removes acid), then (removes amine/DIPEA), then Brine.
- Isolation: Concentrate to dryness.

Process Visualization

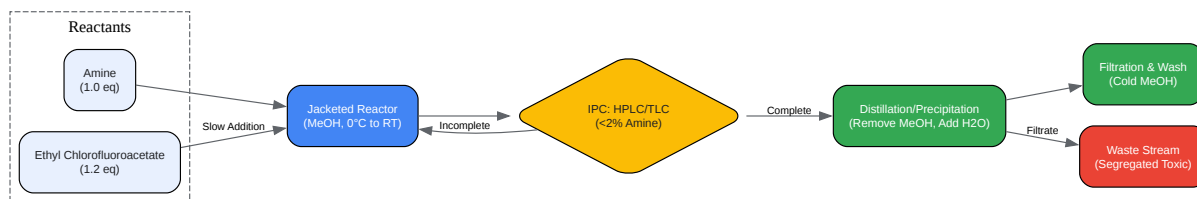
Decision Tree for Synthesis Strategy



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Caption: Logic flow for selecting the optimal synthetic route based on amine nucleophilicity and steric hindrance.

Scalable Workflow: Protocol A (ECFA Aminolysis)



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Caption: Step-by-step unit operations for the direct aminolysis of ethyl chlorofluoroacetate.

Analytical Controls

To ensure the integrity of the "warhead," specific analytical markers must be checked.

NMR Spectroscopy

- NMR: This is the most diagnostic tool.
 - Characteristic Signal: A doublet (due to H-F coupling) typically around -140 to -150 ppm.
 - Coupling Constant:
.
- NMR: Look for the characteristic doublet for the
-proton (
) around 6.2 - 6.8 ppm.

Chiral HPLC

The biological activity of CFAs is often stereodependent (e.g., the R-isomer is often more potent against SARS-CoV-2

).

- Column: Chiralpak AD-H or IC.
- Mobile Phase: Hexane/IPA gradients.
- Note: If starting from racemic ECFA, the product will be racemic. For clinical candidates, Chiral Supercritical Fluid Chromatography (SFC) is the standard method for kilogram-scale resolution of the enantiomers.

References

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